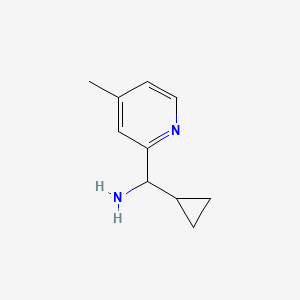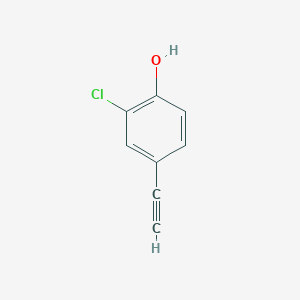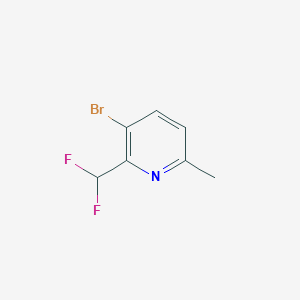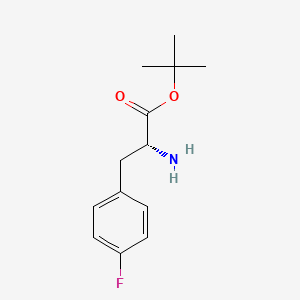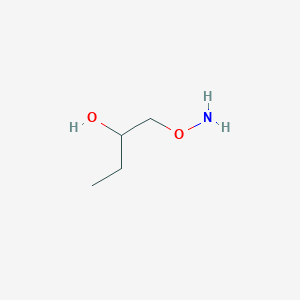
1-(Aminooxy)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminooxy)-2-butanol is an organic compound characterized by the presence of an aminooxy group (-ONH2) attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminooxy)-2-butanol typically involves the reaction of an aminooxy moiety with a butanol derivative. One common method is the oximation reaction, where an aminooxy group reacts with a carbonyl group (such as an aldehyde or ketone) to form an oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water .
Industrial Production Methods: Industrial production of this compound may involve large-scale oximation reactions using pre-activated aminooxy reagents. These reagents can be synthesized using classic Schotten-Baumann conditions, which involve the reaction of hydroxylamine derivatives with aldehydes or ketones .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminooxy)-2-butanol undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original aminooxy group.
Substitution: The aminooxy group can participate in substitution reactions with electrophiles, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the aminooxy group under mild conditions.
Major Products: The major products formed from these reactions include oxime ethers, reduced aminooxy derivatives, and substituted aminooxy compounds .
Scientific Research Applications
1-(Aminooxy)-2-butanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Aminooxy)-2-butanol involves its ability to form stable oxime bonds with carbonyl groups. This reaction is highly chemoselective and can occur under mild conditions, making it suitable for various applications. The compound can inhibit enzyme activity by forming oxime complexes with enzyme-bound pyridoxal phosphate (PLP), thereby preventing the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
1-(Aminooxy)-2-butanol can be compared with other aminooxy compounds, such as:
Aminooxyacetic acid: This compound also contains an aminooxy group and is used as an enzyme inhibitor in biological studies.
1-Aminooxy-3-aminopropane: Similar to this compound, this compound is used in the study of enzyme inhibition and protein modification.
1-Aminooxy-2-aminoethane: Another aminooxy analog used in biochemical research.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable oxime bonds under mild conditions makes it particularly valuable in bioconjugation and enzyme inhibition studies .
Properties
CAS No. |
32380-76-0 |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
1-aminooxybutan-2-ol |
InChI |
InChI=1S/C4H11NO2/c1-2-4(6)3-7-5/h4,6H,2-3,5H2,1H3 |
InChI Key |
DPPYRFXJBFMBLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CON)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


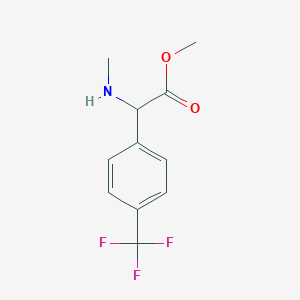
![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)

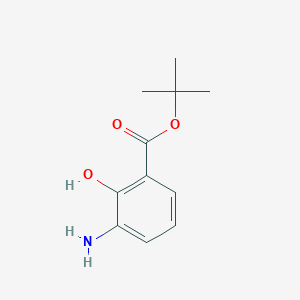
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)
